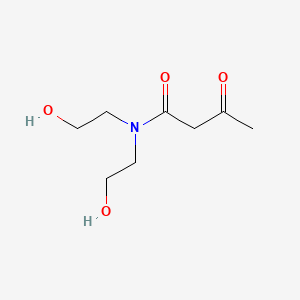

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Description

General Overview of β-Ketoamides and their Synthetic Utility in Organic Chemistry

β-Ketoamides are a class of organic compounds characterized by a ketone functional group at the β-position relative to an amide. This arrangement of functional groups imparts a rich and versatile reactivity profile, making them valuable building blocks in organic synthesis. uni-plovdiv.bgresearchgate.net The presence of an activated methylene (B1212753) group flanked by two carbonyl groups allows for easy formation of enolates, which can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. uni-plovdiv.bg

The synthetic utility of β-ketoamides is extensive. They serve as precursors for the synthesis of a diverse range of heterocyclic compounds, such as pyridones, pyrazoles, and indoles. researchgate.net The juxtaposition of nucleophilic and electrophilic sites within the β-ketoamide framework allows for their participation in multicomponent reactions, providing efficient pathways to complex molecular structures. researchgate.net Furthermore, the amide portion of the molecule offers opportunities for modification, influencing the compound's physical and chemical properties. Compared to their ester counterparts (β-keto esters), the amide C-N bond in β-ketoamides provides different steric and electronic properties, leading to unique reactivity and applications. uni-plovdiv.bg

Significance of N-Substituted Ethanolamine (B43304) Moieties in Chemical Research and Functional Compound Design

N-substituted ethanolamines are a crucial class of compounds that feature both an amino group and a hydroxyl group. This bifunctionality makes them important intermediates in the synthesis of a wide variety of industrially and pharmaceutically relevant molecules. The presence of the hydroxyl group can increase water solubility and provides a site for further functionalization, such as esterification or etherification.

In the context of functional compound design, the N,N-bis(2-hydroxyethyl)amino moiety, also known as the diethanolamine (B148213) group, is of particular interest. Compounds bearing this group have found applications as surfactants, corrosion inhibitors, and in gas sweetening processes. The two hydroxyl groups can act as hydrogen bond donors and acceptors, influencing the intermolecular interactions and physical properties of the molecule. In medicinal chemistry, the incorporation of ethanolamine moieties can modulate a drug's pharmacokinetic properties.

Rationale for Academic Investigation into the Chemical Properties and Applications of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

The chemical structure of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide presents a compelling case for academic investigation. The convergence of the β-ketoamide and the N,N-bis(2-hydroxyethyl)amino functionalities within a single molecule suggests a unique combination of properties and potential reactivity.

Specific research into this compound is warranted for several reasons:

Novel Reactivity: The interplay between the acidic protons of the β-ketoamide methylene group, the nucleophilic nitrogen, and the two hydroxyl groups could lead to novel intramolecular reactions and unique coordination chemistry with metal ions.

Material Science Applications: The presence of multiple hydrogen bonding sites (two hydroxyls and the amide) suggests that this molecule could be a precursor for the synthesis of novel polymers, resins, or serve as a cross-linking agent with enhanced hydrophilic properties.

Biological Activity: Both β-ketoamides and ethanolamine derivatives are known to exhibit biological activities. The combination of these two pharmacophores in one molecule could result in compounds with interesting and potentially useful biological profiles.

Expected Physicochemical Properties

While specific experimental data for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is not available, we can predict some of its key physicochemical properties based on its structure and by comparison with related compounds.

Table 1: Predicted Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H15NO4 | Based on structural components. |

| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a viscous liquid or a low-melting solid | The presence of two hydroxyl groups and the amide functionality would promote hydrogen bonding, potentially leading to a higher viscosity and melting point compared to non-hydroxylated analogues. |

| Solubility | Expected to be soluble in water and polar organic solvents (e.g., ethanol (B145695), methanol). | The two hydroxyl groups and the polar amide and ketone functionalities would allow for strong hydrogen bonding with water and other polar solvents. |

| Boiling Point | Expected to be relatively high. | Significant hydrogen bonding would require more energy to overcome intermolecular forces for the substance to boil. |

| Acidity (pKa) | The α-protons on the methylene group are expected to be acidic. | Flanked by two electron-withdrawing carbonyl groups, these protons are activated, similar to other β-dicarbonyl compounds. |

Anticipated Synthetic Routes

The synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide would likely involve the reaction of diethanolamine with a suitable acetoacetylating agent. A plausible and common method would be the aminolysis of a β-keto ester, such as ethyl acetoacetate (B1235776).

Scheme 1: Plausible Synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Alternative synthetic strategies could involve the use of diketene (B1670635) or other activated forms of acetoacetic acid. The reaction conditions, such as temperature and the use of catalysts, would need to be optimized to achieve a good yield and purity of the final product.

Potential Reactivity and Applications

The unique combination of functional groups in N,N-Bis(2-hydroxyethyl)-3-oxobutanamide suggests a variety of potential chemical transformations and applications.

Chelating Agent: The molecule possesses multiple coordination sites (the two hydroxyl oxygens, the ketone oxygen, and the amide oxygen and nitrogen), making it a potential chelating agent for various metal ions. Such complexes could have applications in catalysis or as sequestering agents.

Polymer Chemistry: The two hydroxyl groups provide reactive sites for polymerization reactions, for example, with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. The resulting polymers would have pendant β-ketoamide moieties, which could be used for further cross-linking or functionalization.

Precursor for Heterocycles: As with other β-ketoamides, this compound could serve as a precursor for the synthesis of various heterocyclic structures. For instance, reaction with hydrazines could yield pyrazole (B372694) derivatives.

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide stands as an intriguing yet underexplored molecule at the confluence of β-ketoamide and N-substituted ethanolamine chemistry. While specific experimental data remains elusive in the current body of scientific literature, a theoretical analysis based on the well-established principles of its constituent functional groups allows for the prediction of its properties, synthetic pathways, and potential areas of application. The dual functionality suggests a rich chemical reactivity, positioning it as a promising candidate for further academic and industrial research, particularly in the fields of coordination chemistry, polymer science, and synthetic organic chemistry. The synthesis and characterization of this compound would be a valuable contribution to the chemical sciences, potentially unlocking new materials and applications.

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(2-hydroxyethyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-7(12)6-8(13)9(2-4-10)3-5-11/h10-11H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRDIXNYKQBMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)N(CCO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615822 | |

| Record name | N,N-Bis(2-hydroxyethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59692-90-9 | |

| Record name | N,N-Bis(2-hydroxyethyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N,n Bis 2 Hydroxyethyl 3 Oxobutanamide

Reactions at the Active Methylene (B1212753) Group of the 3-Oxobutanamide Moiety

The carbon atom positioned between the two carbonyl groups (C2) in the 3-oxobutanamide moiety is known as an active methylene group. The electron-withdrawing nature of the adjacent carbonyls significantly increases the acidity of the protons on this carbon, making it susceptible to deprotonation by a base. The resulting carbanion, a stabilized enolate, is a potent nucleophile and serves as a key intermediate in a variety of carbon-carbon bond-forming reactions.

The enolate generated from N,N-Bis(2-hydroxyethyl)-3-oxobutanamide can react with a wide array of electrophiles. These reactions are fundamental for the alkylation, acylation, and halogenation of the active methylene position.

One notable example of electrophilic substitution is the coupling reaction with diazonium salts. In a process analogous to the Japp-Klingemann reaction, diazonium salts derived from aromatic amines can couple with β-keto amides like N,N-Bis(2-hydroxyethyl)-3-oxobutanamide in a basic medium. This reaction proceeds via electrophilic attack of the diazonium ion on the enolate, leading to the formation of hydrazone derivatives. researchgate.net Such reactions are pivotal in the synthesis of azo compounds and hydrazone pigments. researchgate.net

Condensation reactions represent another major pathway for the functionalization of the active methylene group. These reactions typically involve the initial formation of the enolate, followed by its addition to a carbonyl compound. For instance, in an aldol-type condensation, the enolate can react with aldehydes or ketones. The resulting β-hydroxy carbonyl adduct can subsequently undergo dehydration to yield an α,β-unsaturated product. Similarly, in Knoevenagel condensations, the active methylene group can react with aldehydes and ketones in the presence of a weak base to form stable, conjugated systems.

A summary of potential electrophilic reactions is presented below.

| Reaction Type | Electrophile | Product Type |

| Alkylation | Alkyl Halide (R-X) | 2-Alkyl-3-oxobutanamide |

| Acylation | Acyl Chloride (RCOCl) | 2-Acyl-3-oxobutanamide |

| Azo Coupling | Diazonium Salt (Ar-N₂⁺) | 2-Arylhydrazono-3-oxobutanamide |

| Aldol (B89426) Condensation | Aldehyde (R'CHO) | α,β-Unsaturated Butanamide |

The 1,3-dicarbonyl motif within N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. By reacting with various binucleophilic reagents, the butanamide backbone can be incorporated into five- or six-membered rings.

Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established transformation. The reaction of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide with hydrazine (B178648) (N₂H₄) or its derivatives (e.g., methylhydrazine) would lead to the formation of substituted pyrazoles. The reaction proceeds through initial condensation of the hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring. nih.govresearchgate.net

Pyrimidinones: Pyrimidinone rings can be constructed by reacting β-keto amides with compounds containing a urea (B33335) or amidine functionality. For example, condensation of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide with urea or thiourea (B124793) under acidic or basic conditions would yield a dihydropyrimidinone, a core structure found in many biologically active molecules.

Oxindoles: The synthesis of oxindoles (indolin-2-ones) from 3-oxobutanamide precursors has been demonstrated, particularly through oxidative cyclization pathways. nii.ac.jp Research has shown that N-aryl-3-oxobutanamides can undergo manganese(III) acetate-mediated oxidative cyclization to produce 3-acetylindolin-2-ones in good yields. nii.ac.jp This specific reaction involves the formation of a radical at the active methylene position, followed by an intramolecular 5-exo-trig cyclization onto the N-aryl ring. nii.ac.jp While the N,N-bis(2-hydroxyethyl) group is alkyl rather than aryl, this highlights the potential of the 3-oxobutanamide core to participate in cyclizations to form complex scaffolds like oxindoles under specific oxidative conditions. nii.ac.jpresearchgate.net

Triazoles: 1,2,3-Triazoles can be synthesized through the reaction of compounds with active methylene groups with azides. nih.gov The reaction of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide with an aryl azide (B81097) in the presence of a base like sodium ethoxide can lead to a cycloaddition reaction, forming a 5-hydroxy-1,2,3-triazole derivative. nih.gov This metal-free approach provides an alternative to the more common copper-catalyzed azide-alkyne cycloaddition. nih.govresearchgate.net 1,2,4-Triazoles can also be synthesized from N-acylated amide derivatives and hydrazine hydrochlorides under microwave irradiation. researchgate.net

The following table summarizes these cyclization reactions.

| Reagent | Resulting Heterocycle |

| Hydrazine (or derivatives) | Pyrazole |

| Urea / Thiourea | Pyrimidinone |

| Aryl Azide | 1,2,3-Triazole |

| Hydrazine Hydrochlorides | 1,2,4-Triazole |

Reactions Involving the Hydroxyl Groups of the N,N-Bis(2-hydroxyethyl) Moiety

The two primary hydroxyl groups on the diethanolamine (B148213) side chain offer additional sites for chemical modification, distinct from the reactivity of the β-dicarbonyl system. These groups can undergo reactions typical of primary alcohols, enabling the synthesis of a wide range of derivatives.

The hydroxyl groups of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide can be readily derivatized to alter the molecule's physical and chemical properties, such as solubility, lipophilicity, and reactivity. Common derivatization strategies include: researchgate.net

Esterification: Reaction with carboxylic acids, acyl chlorides, or acid anhydrides under appropriate conditions (e.g., acid catalysis for carboxylic acids, base for acyl chlorides) yields the corresponding mono- or di-esters.

Etherification: Treatment with alkyl halides under basic conditions (Williamson ether synthesis) or with other alcohols under acidic catalysis can form ethers.

Silylation: Reaction with silylating agents, such as trimethylsilyl (B98337) chloride (TMSCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the hydroxyl groups into silyl (B83357) ethers. This is often used to increase volatility for gas chromatography analysis or as a protecting group strategy in multi-step synthesis. researchgate.net

Acetal (B89532)/Ketal Formation: The two hydroxyl groups could potentially react with an aldehyde or ketone to form a cyclic acetal or ketal, serving as a protecting group for the diol functionality.

These functionalization pathways are crucial for incorporating the molecule into larger structures. For example, the hydroxyl groups allow N,N-Bis(2-hydroxyethyl)-3-oxobutanamide to act as a diol monomer or a cross-linking agent in polymerization reactions, leading to the formation of polyesters or polyurethanes. Its structural analogue, N,N-bis-(2-hydroxyethyl)glycine amide (bicine), has been utilized as a linker in polymeric prodrug systems, where drugs are attached to the hydroxyl groups. epo.org

The molecular structure of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide contains both hydrogen bond donors (the two -OH groups) and hydrogen bond acceptors (the two carbonyl oxygens and the amide nitrogen). acs.org This configuration allows for the possibility of intramolecular hydrogen bonding.

A hydrogen bond could form between one of the hydroxyl protons and the oxygen of the amide carbonyl group. This interaction would create a stable six- or seven-membered ring-like conformation. Such bonding has been observed in similar structures, like ortho-(4-tolylsulfonamido)benzamides, where an intramolecular hydrogen bond between the carbonyl oxygen and a sulfonamide hydrogen atom was confirmed in both solution and solid states. mdpi.com

The presence of intramolecular hydrogen bonding can have significant consequences for the molecule's properties:

Conformation: It can lock the molecule into a more rigid conformation, restricting the rotation around the C-N and C-C single bonds.

Reactivity: By engaging a hydroxyl group in a hydrogen bond, its nucleophilicity and availability for external reactions (like esterification) may be reduced. Conversely, this conformational rigidity might pre-organize the molecule for specific intramolecular cyclization reactions.

Physicochemical Properties: Intramolecular hydrogen bonding can decrease the molecule's ability to form intermolecular hydrogen bonds with solvent molecules, potentially affecting its solubility and boiling point.

In related molecules like N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide, extensive intermolecular hydrogen bonding networks are observed in the crystal structure, where the hydroxyl groups act as both donors and acceptors, leading to a three-dimensional framework. nih.gov While intramolecular bonding is also possible in N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, a competition between intra- and intermolecular hydrogen bonding would be expected, depending on the physical state and solvent environment.

Oxidative and Catalytic Transformations of Related Structures

The structural motifs within N,N-Bis(2-hydroxyethyl)-3-oxobutanamide are amenable to various oxidative and catalytic transformations, as demonstrated by studies on related compounds.

Oxidative transformations often target the active methylene group. A significant example is the Mn(III)-based oxidative cyclization of N-aryl-3-oxobutanamides to synthesize substituted oxindoles. nii.ac.jp In this reaction, manganese(III) acetate (B1210297) acts as a one-electron oxidant to generate a carbon-centered radical from the enol form of the butanamide. This radical then undergoes an intramolecular cyclization onto the aromatic ring. nii.ac.jp This highlights how the 3-oxobutanamide core can be activated towards complex cyclizations under oxidative conditions.

Transition metal catalysis offers a powerful tool for functionalizing structures related to N,N-Bis(2-hydroxyethyl)-3-oxobutanamide. Enaminones, which are vinylogous amides and structurally similar to the enol form of 3-oxobutanamides, are versatile synthons in rhodium- and palladium-catalyzed reactions. researchgate.net For example, Rh-catalyzed C-H activation and annulation reactions of enaminones with alkynes have been developed to construct polycyclic scaffolds. researchgate.net Such catalytic cycles could potentially be adapted for the enol or enolate of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide to achieve novel C-C and C-heteroatom bond formations.

Furthermore, direct catalytic nitrogenation using dinitrogen (N₂) has been developed for the synthesis of arylamines, showcasing the power of modern catalysis to utilize fundamental building blocks. nih.gov While not directly applicable to the target molecule, these advanced methods illustrate the potential for developing novel catalytic transformations on complex functional molecules.

Mn(III)-Based Oxidative Cyclization of N-Aryl-3-oxobutanamides

Manganese(III) acetate, Mn(OAc)₃, is a versatile one-electron oxidant that facilitates the formation of carbon-carbon bonds through a radical-mediated pathway. mdpi.com In the context of N-aryl-3-oxobutanamides, this reagent promotes an intramolecular oxidative cyclization to produce substituted oxindoles, which are important heterocyclic motifs in medicinal chemistry and natural products. nii.ac.jp

The reaction mechanism commences with the formation of a manganese(III)-enolate complex from the β-ketoamide substrate. nii.ac.jpnih.gov This step is often considered the rate-determining step of the process. Following this, an intramolecular single-electron transfer (SET) occurs, reducing Mn(III) to Mn(II) and generating a carbon-centered radical at the α-position of the ketoamide. This radical intermediate then undergoes a 5-exo-trig cyclization, attacking the ortho-position of the N-aryl substituent to form a new C-C bond and a cyclohexadienyl radical intermediate. Subsequent oxidation and loss of a proton rearomatizes the system, yielding the final oxindole (B195798) product. nii.ac.jp

Research has shown that the substitution pattern on the N-aryl-3-oxobutanamide scaffold significantly influences the reaction outcome. For instance, the oxidation of unsubstituted 3-oxo-N-phenylbutanamides with manganese(III) acetate in ethanol (B145695) leads to dimeric 3,3'-biindoline-2,2'-dione derivatives. However, when N,2-disubstituted N-aryl-3-oxobutanamides are treated with Mn(OAc)₃ in acetic acid, the reaction efficiently produces 3-acetylindolin-2-ones in good to excellent yields. nii.ac.jp

Table 1: Mn(III)-Based Oxidative Cyclization of Selected N,2-Disubstituted N-Aryl-3-oxobutanamides

| Entry | R¹ Substituent (Aryl) | R² Substituent | Product (3-acetylindolin-2-one) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Methyl | 3-acetyl-1-methyl-indolin-2-one | 85 |

| 2 | 4-Methoxyphenyl | Methyl | 3-acetyl-5-methoxy-1-methyl-indolin-2-one | 90 |

| 3 | 4-Chlorophenyl | Methyl | 3-acetyl-5-chloro-1-methyl-indolin-2-one | 78 |

The data indicates that both electron-donating and electron-withdrawing substituents on the N-aryl ring are well-tolerated, leading to high yields of the corresponding cyclized products. The facile nature of this transformation underscores the utility of Mn(III)-based oxidation for the construction of complex heterocyclic systems from simple β-ketoamide precursors. nii.ac.jp

Palladium-Catalyzed C-C and C-N Bond Formation Involving β-Ketoamide Scaffolds

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance. wikipedia.org The β-ketoamide scaffold is a versatile participant in these reactions, typically reacting via its enolate form, which serves as a soft carbon nucleophile.

C-C Bond Formation:

The α-position of the β-ketoamide is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a competent nucleophile in various palladium-catalyzed C-C bond-forming reactions, such as the Suzuki-Miyaura, and α-arylation reactions. organic-chemistry.orglibretexts.orgorganic-chemistry.org

In a typical α-arylation catalytic cycle, a palladium(0) complex undergoes oxidative addition with an aryl halide (Ar-X) to form a Pd(II)-aryl intermediate. organic-chemistry.org Subsequently, the β-ketoamide enolate coordinates to the palladium center, followed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. organic-chemistry.orgorganic-chemistry.org The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate both the oxidative addition and reductive elimination steps. organic-chemistry.org While the direct β-arylation of β-ketoamides is less commonly reported than for ketones and esters, the principles are directly applicable. nih.govacs.orgnih.gov

C-N Bond Formation:

The formation of a C-N bond at the α-position of a carbonyl compound is another important transformation, often achieved through reactions like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples an amine with an aryl halide. While the canonical Buchwald-Hartwig reaction forms an Ar-N bond, related palladium-catalyzed methodologies can be envisioned for forming a C-N bond at the α-carbon of a β-ketoamide. This typically involves the reaction of the enolate with an electrophilic nitrogen source.

The general mechanism for Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) catalyst. The resulting Pd(II) complex then reacts with an amine in the presence of a base. libretexts.orgorganic-chemistry.org The crucial step is the reductive elimination from the palladium-amido complex to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.org For the α-amination of a β-ketoamide, a similar cycle would be invoked, likely involving an electrophilic amine source that can react with a palladium-enolate intermediate.

Table 2: Representative Conditions for Palladium-Catalyzed α-Arylation of Carbonyl Compounds

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Substrates |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Toluene | 25-70 | Ketones, Esters |

| Pd(OAc)₂ / XPhos | K₃PO₄ | THF or t-BuOH | Room Temp - 100 | Ketones, Esters, β-dicarbonyls |

These conditions, established for related carbonyl compounds, provide a foundational framework for developing specific protocols for the C-C and C-N functionalization of β-ketoamides like N,N-Bis(2-hydroxyethyl)-3-oxobutanamide. The versatility of the β-ketoamide scaffold, combined with the power of palladium catalysis, offers a rich platform for molecular construction.

Coordination Chemistry and Ligand Properties of N,n Bis 2 Hydroxyethyl 3 Oxobutanamide

Investigation of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide as a Multidentate Ligand

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide possesses several functional groups that make it an effective multidentate ligand, meaning it can bind to a central metal ion through multiple points of attachment simultaneously. This capability is crucial for forming stable chelate rings, which are fundamental in coordination chemistry. The ligational behavior can vary depending on factors like the nature of the metal ion and reaction conditions such as pH. krishisanskriti.org

The structure of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide features several potential coordination sites. The primary sites for chelation involve the oxygen atoms of the amide, the β-carbonyl group, and the two terminal hydroxyl groups.

β-Keto and Amide Oxygen Atoms: The 3-oxobutanamide core contains a β-dicarbonyl system. This part of the molecule can exist in keto-enol tautomeric forms. In the keto form, the oxygen atoms of the ketone and the amide carbonyl can act as donor sites. Upon deprotonation of the α-carbon, the resulting enolate can form a stable six-membered chelate ring by coordinating to a metal ion through both the enolate oxygen and the amide oxygen. This bidentate coordination is a common and stable binding mode for β-dicarbonyl compounds. jcsp.org.pk

Hydroxyl Oxygen Atoms: The two N-hydroxyethyl groups provide additional coordination sites through their terminal hydroxyl oxygens. These groups can remain neutral and coordinate to the metal center, or they can be deprotonated to form alkoxide linkages, which results in stronger bonds.

The combination of these sites allows for several coordination modes:

Bidentate (O,O') Coordination: The ligand can coordinate primarily through the β-keto and amide oxygen atoms, forming a stable chelate ring.

Tridentate or Tetradentate Coordination: One or both of the hydroxyl groups can also participate in coordination, leading to more complex structures. For instance, the ligand could bind in a tridentate fashion using the two β-dicarbonyl oxygens and one hydroxyl oxygen. If both hydroxyl groups are involved, it could potentially act as a tetradentate ligand, wrapping around the metal ion. krishisanskriti.org The flexibility of the hydroxyethyl (B10761427) arms allows them to position themselves for effective interaction with the metal center.

The synthesis of metal complexes with N,N-Bis(2-hydroxyethyl)-3-oxobutanamide typically involves the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent like ethanol (B145695) or methanol. sysrevpharm.orgjocpr.com The reaction mixture is often refluxed to ensure completion, and the resulting solid complex can be isolated by filtration. sysrevpharm.orgnih.gov These complexes are generally stable solids at room temperature and may be soluble in organic solvents such as DMSO and DMF. nih.govnih.gov

Characterization of these newly synthesized complexes is performed using a variety of analytical techniques to confirm their structure and composition.

Elemental Analysis (CHN): This technique is used to determine the empirical formula of the complex by measuring the percentage of carbon, hydrogen, and nitrogen, which helps in establishing the metal-to-ligand ratio. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying which functional groups of the ligand are involved in coordination. A shift in the vibrational frequencies of the C=O (carbonyl) and O-H (hydroxyl) groups upon complexation provides direct evidence of their bonding to the metal ion. krishisanskriti.org

UV-Visible Spectroscopy: This method provides information about the electronic transitions within the complex, which helps in determining the coordination geometry around the metal ion (e.g., octahedral, tetrahedral). jocpr.com

Magnetic Susceptibility Measurements: These measurements help determine the number of unpaired electrons in the metal center, which supports the proposed geometry of the complex. jocpr.com

| Metal Ion | Proposed Formula | Color | Molar Conductance (in DMF) | Key IR Bands (cm⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |

|---|---|---|---|---|---|---|

| Cu(II) | [Cu(L)₂(H₂O)₂] | Green | Non-electrolyte | ν(O-H), ν(C=O) shifts | ~1.7-2.2 | Distorted Octahedral |

| Zn(II) | [Zn(L)₂] | White | Non-electrolyte | ν(O-H), ν(C=O) shifts | Diamagnetic | Tetrahedral |

| Fe(III) | [Fe(L)₃] | Red-Brown | Non-electrolyte | ν(O-H), ν(C=O) shifts | ~5.9 | Octahedral |

L represents the deprotonated form of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide. Data is representative based on studies of similar ligands.

Structural Analysis of Metal Complexes Formed with N,N-Bis(2-hydroxyethyl)-3-oxobutanamide Derivatives

X-ray crystallography reveals the precise arrangement of atoms in the crystalline state. For complexes of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, the coordination geometry is dictated by the metal ion's preferred coordination number and the ligand's denticity. For instance, with a 1:2 metal-to-ligand ratio where the ligand acts as a tridentate donor, an octahedral geometry is commonly observed. scirp.org In such a structure, the central metal ion is coordinated to six donor atoms.

Studies on analogous ligands, such as N,N'-bis(2-hydroxyethyl)-ethane-1,2-diamine, show that coordination can lead to distorted geometries. For example, a Zn(II) complex with a similar ligand adopted a distorted tetrahedral geometry. nih.gov The analysis of bond lengths and angles provides insight into the nature of the metal-ligand bond. For instance, analysis using quantum theory can indicate whether bonds are predominantly ionic or have significant covalent character. nih.gov

In the solid state, individual metal complex molecules interact with each other and with solvent molecules or counter-ions through non-covalent forces, such as hydrogen bonding. mpg.de The hydroxyl groups of the N,N-Bis(2-hydroxyethyl)-3-oxobutanamide ligand are particularly important for forming these supramolecular architectures.

The hydrogen atoms of the hydroxyl groups can act as hydrogen-bond donors, while the oxygen atoms can act as acceptors. These interactions can link adjacent complex units, creating extended one-dimensional chains, two-dimensional layers, or complex three-dimensional networks. mpg.deresearchgate.net In a reported crystal structure of a Zn(II) complex with a related N,N'-bis(2-hydroxyethyl) ligand, all four hydroxyl groups were found to be hydrogen-bonded to chloride counter-ions, resulting in a layered structure. researchgate.net Such intermolecular interactions are key to the stability and properties of the material in the crystalline state.

Computational Modeling of Ligand-Metal Interactions and Complex Stability

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the properties of metal complexes. researchgate.net DFT calculations allow for the prediction of molecular geometries, the analysis of electronic structures, and the estimation of complex stability. nih.gov

Methods like B3LYP are commonly used to optimize the geometry of the complexes in the gas phase or in solution (using solvation models). nih.govresearchgate.net These calculations can predict bond lengths and angles that are often in good agreement with experimental data from X-ray crystallography. nih.gov

Furthermore, computational models can be used to calculate thermodynamic parameters related to the stability of the complexes. The formation constant (Kf), which is a measure of the strength of the interaction between the metal ion and the ligand, can be determined. nih.gov Theoretical calculations can also provide insight into the nature of the bonding by analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is an indicator of the kinetic stability of the molecule. nih.gov

| Parameter | Significance | Typical Method |

|---|---|---|

| Optimized Geometry | Predicts bond lengths and angles. | DFT (e.g., B3LYP/6-31G(d)) |

| Interaction Energy | Quantifies the strength of the metal-ligand bond. | DFT with BSSE correction |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the complex. | DFT |

| Vibrational Frequencies | Predicts IR spectra to compare with experimental data. | DFT Frequency Calculation |

Applications in Advanced Materials and Functional Molecules Research

Role as a Building Block in Polymer Chemistry

The compound N,N-Bis(2-hydroxyethyl)-3-oxobutanamide possesses two primary alcohol functional groups, making it a theoretical candidate as a diol monomer for step-growth polymerization, such as in the synthesis of polyesters and polyurethanes. The amide and ketone functionalities within its backbone could also impart specific properties to the resulting polymers.

Synthesis of Polymeric Materials Containing N,N-Bis(2-hydroxyethyl)-3-oxobutanamide Units

Despite the structural potential of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide as a monomer, a comprehensive review of scientific literature reveals a lack of specific studies on its polymerization. Research on the synthesis of polyesteramides and other copolymers has often utilized structurally similar diols, such as N,N'-bis(2-hydroxyethyl)terephthalamide, but not N,N-Bis(2-hydroxyethyl)-3-oxobutanamide itself. researchgate.net Therefore, there is no specific data available on polymeric materials containing N,N-Bis(2-hydroxyethyl)-3-oxobutanamide units.

Exploration of Functional Polymers with Tunable Properties (e.g., Thermoresponsive Behavior)

Thermoresponsive polymers, which exhibit a lower critical solution temperature (LCST), are a significant area of materials research. nih.govnih.gov These "smart" polymers change their solubility in response to temperature changes. While various polyacrylamides, such as poly(N,N-bis(2-methoxyethyl)acrylamide), have been synthesized and shown to have tunable thermoresponsive properties, there is no available research that explores the synthesis of polymers from N,N-Bis(2-hydroxyethyl)-3-oxobutanamide for this purpose. nih.govresearchgate.net Consequently, the potential thermoresponsive behavior of polymers derived from this specific compound remains unexplored in the current scientific literature.

Application in Solvent Extraction Systems

Analogs of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, particularly those with longer alkyl chains like N,N-Bis(2-ethylhexyl)-3-oxobutanamide, have demonstrated significant utility as ligands in solvent extraction systems for metal ion separation.

Ligand for Selective Metal Ion Extraction (e.g., Lithium from Brine Solutions, utilizing N,N-Bis(2-ethylhexyl)-3-oxobutanamide analogs)

The selective recovery of valuable metals from complex aqueous solutions is a critical process in hydrometallurgy. Research has shown that β-carbonyl amide ligands, such as N,N-bis-(2-ethylhexyl)-3-oxobutanamide, are effective in the extraction of lithium from salt lake brines, which often have high concentrations of competing ions like magnesium. researchgate.net These amide ligands act as extractants, coordinating with the target metal ion and facilitating its transfer from the aqueous phase to an immiscible organic phase. The efficiency of extraction is influenced by several factors, as detailed in the table below.

| Factor | Effect on Lithium Extraction | Reference |

| Extractant Concentration | Extraction efficiency of Li+ improves as the concentration of the amide extractant increases. | mdpi.com |

| pH of Aqueous Phase | The pH must be controlled to prevent hydrolysis of other components in the extraction system (e.g., FeCl3 co-extractant). | mdpi.com |

| Co-extractant | The presence of a co-extractant like tributyl phosphate (B84403) (TBP) or ferric chloride (FeCl3) is often necessary for effective lithium extraction. | researchgate.net |

| Organic Diluent | The choice of diluent (e.g., kerosene) affects the solubility of the metal-ligand complex and phase separation. | researchgate.net |

Investigation of Synergistic Extraction Mechanisms with Co-Extractants

Solvent extraction efficiency can be dramatically enhanced through synergism, where the combined effect of two or more extractants is greater than the sum of their individual effects. researchgate.netnih.gov In the context of lithium recovery, N,N-disubstituted-3-oxobutanamide analogs are often used in synergistic systems. For instance, their combination with neutral organophosphorus compounds or other chelating agents can lead to the formation of more stable and lipophilic metal complexes. mdpi.com

The mechanism of this synergy is attributed to the formation of mixed-ligand complexes. The β-ketoamide ligand coordinates with the metal ion, while the co-extractant (synergist) may displace residual water molecules from the metal's coordination sphere or form adducts that improve the complex's solubility in the organic phase. This cooperative binding leads to a significant increase in the distribution ratio of the target metal ion. researchgate.net

Improvement of Phase Separation in Liquid-Liquid Extraction Processes

A significant challenge in industrial liquid-liquid extraction is the formation of stable emulsions, which complicates and slows down the separation of the aqueous and organic phases. Research has specifically noted that the addition of β-carbonyl amide ligands, including N,N-bis-(2-ethylhexyl)-3-oxobutanamide, can mitigate this issue. researchgate.net In extraction systems used for lithium recovery from brines with high magnesium content, these amides have been reported to improve phase separation. researchgate.net This property is crucial for the continuous and efficient operation of industrial-scale extraction circuits, as it reduces processing time and prevents the loss of valuable organic phase.

Precursor for Novel Molecular Scaffolds in Chemical Research

The intrinsic reactivity of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide allows for its use as a starting point in the construction of diverse and complex molecular architectures. The presence of multiple functional groups—an active methylene (B1212753), two carbonyls (ketone and amide), and two hydroxyls—provides several reaction sites for building intricate frameworks.

Synthesis of Heterocyclic Frameworks for Diverse Chemical Explorations

The 3-oxobutanamide moiety is a well-established and highly effective precursor in heterocyclic chemistry. researchgate.net The active methylene group, situated between two electron-withdrawing carbonyl groups, is readily deprotonated, making it a potent nucleophile. This reactivity allows it to participate in a wide array of cyclization and condensation reactions to form a variety of heterocyclic rings.

Research on analogous 3-oxobutanamide structures has demonstrated their successful conversion into pyridines, pyrimidines, and their fused derivatives. researchgate.net For instance, N-(4-hydroxyphenyl)-3-oxobutanamide has been utilized as a key intermediate in the synthesis of various nitrogen-containing heterocycles, including pyridinone and pyridinthione analogues. researchgate.net Similarly, N-2-pyridyl-3-oxobutanamide serves as a versatile starting material for producing dihydropyridines, fused pyridines, and pyridopyridines through reactions with reagents like benzylidenemalononitrile. researchgate.net

Furthermore, studies on related bis(3-oxobutanamide)s have shown their potential in forming more complex heterocyclic systems. A notable example is the manganese(III)-based radical cyclization of n,n′-oligomethylenebis(3-oxobutanamide)s, which yields n,n′-oligomethylenebis(4,5-dihydrofuran-3-carboxamide)s. dntb.gov.ua This demonstrates that the core structure of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is amenable to reactions that can construct heterocyclic frameworks, opening avenues for the exploration of new chemical entities. The two hydroxyethyl (B10761427) side chains offer additional possibilities for secondary cyclizations or for tailoring the solubility and physical properties of the final heterocyclic products.

Table 1: Examples of Heterocyclic Systems Synthesized from 3-Oxobutanamide Precursors This table is interactive. Click on the headers to sort.

| Precursor Type | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Aryl-3-oxobutanamide | Arylidinecyanothioacetamide | Pyridine-2(1H)-thione | researchgate.net |

| N-Aryl-3-oxobutanamide | Malononitrile, Piperidine | Pyridinone | researchgate.net |

| N-2-pyridyl-3-oxobutanamide | Benzylidenemalononitrile | Dihydropyridine | researchgate.net |

Development of Molecular Scaffolds for Exploring Structure-Activity Relationships

Molecular scaffolds are core structures upon which various functional groups can be systematically placed to investigate structure-activity relationships (SAR). SAR studies are fundamental in medicinal chemistry and materials science for optimizing the properties of a lead compound. N,N-Bis(2-hydroxyethyl)-3-oxobutanamide presents an attractive scaffold for such studies due to its multiple points for chemical modification.

The development of SAR involves synthesizing a library of analogues where specific parts of the molecule are altered and evaluating the resulting impact on biological activity or physical properties. nih.govmdpi.com For example, in the development of inhibitors for the androgen receptor, a bis-benzamide scaffold was systematically modified at the N-terminus, C-terminus, and side chains to determine the structural requirements for anticancer activity. mdpi.com Similarly, SAR studies on sulfonamide derivatives as enzyme inhibitors involved optimizing substituents on the aromatic rings to achieve nanomolar potency. nih.gov

The N,N-Bis(2-hydroxyethyl)-3-oxobutanamide scaffold offers several handles for derivatization:

The N,N-bis(2-hydroxyethyl) group: The two hydroxyl groups can be esterified, etherified, or replaced with other functionalities to probe the effects of size, polarity, and hydrogen bonding capacity.

The Active Methylene Group: This site can be alkylated or used as a point of attachment for larger substituents.

The Terminal Acetyl Group: The methyl group can be replaced with other alkyl or aryl groups to explore steric and electronic effects near the ketone.

By creating a library of derivatives based on this scaffold, researchers can systematically explore how structural changes influence a target property, such as enzyme inhibition or cellular uptake, thereby guiding the design of more potent and selective molecules.

Role in Chromophore Synthesis and Modification

Chromophores are the parts of a molecule responsible for its color. The synthesis of new organic dyes and pigments with tailored optical properties is a significant area of chemical research. N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is a valuable component in this field, particularly in the synthesis of azo dyes.

Incorporation into Azo Dye Structures and Related Compounds

Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (–N=N–). ekb.eg Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. nih.gov

Compounds containing an active methylene group, such as 3-oxobutanamides (acetoacetamides), are widely used as coupling components. The carbon atom of the active methylene group is sufficiently nucleophilic to be attacked by the diazonium salt, leading to the formation of a stable azo dye. Therefore, N,N-Bis(2-hydroxyethyl)-3-oxobutanamide can readily serve as a coupling component in this reaction.

The incorporation of the N,N-bis(2-hydroxyethyl)amino moiety is a known strategy in dye chemistry. For instance, azo disperse dyes have been synthesized using 3-(N,N-diacetoxyethyl)amino-4-methoxyacetaniline as a coupling agent. mdpi.com The presence of such groups can enhance the dye's properties, including its affinity for certain fibers and its solubility. In the case of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, the two hydroxyl groups are expected to increase the water solubility of the resulting azo dye and provide handles for further chemical modification. A patent for azo dyes also lists bis-(2-hydroxyethyl)-ammonium as a potential counter-ion, highlighting the utility of this functional group in dye formulations. google.com

Modification of Optical Properties through Structural Derivatization

The color and other optical properties of a dye are determined by its chemical structure, specifically the electronic nature of the chromophore and its associated auxochromes (substituents that modify the light-absorbing properties). The structural framework of an azo dye derived from N,N-Bis(2-hydroxyethyl)-3-oxobutanamide offers significant opportunities for tuning these properties through derivatization.

The optical properties, such as the maximum absorption wavelength (λmax), are sensitive to the electronic effects of substituents on both the diazo and coupling components. Electron-donating groups (e.g., -OH, -OR, -NR₂) generally cause a bathochromic shift (a shift to longer wavelengths, i.e., a "deepening" of the color), while electron-withdrawing groups (e.g., -NO₂, -CN) often cause a hypsochromic shift (a shift to shorter wavelengths).

Table 2: General Effect of Substituents on Azo Dye Color This table is interactive. Click on the headers to sort.

| Substituent Type | Electronic Effect | General Impact on λmax | Resulting Color Shift |

|---|---|---|---|

| Alkoxy (-OR) | Electron-donating | Increase (Bathochromic Shift) | Towards red/blue |

| Hydroxyl (-OH) | Electron-donating | Increase (Bathochromic Shift) | Towards red/blue |

| Amino (-NR₂) | Strong Electron-donating | Significant Increase (Bathochromic Shift) | Towards blue/green |

| Nitro (-NO₂) | Strong Electron-withdrawing | Decrease (Hypsochromic Shift) | Towards yellow/orange |

| Cyano (-CN) | Electron-withdrawing | Decrease (Hypsochromic Shift) | Towards yellow/orange |

By strategically derivatizing the hydroxyl groups of an azo dye made from N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, researchers can fine-tune its optical properties for specific applications in textiles, inks, and functional materials.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound. For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, both ¹H (proton) and ¹³C (carbon-13) NMR would be essential.

¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected spectrum would show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂ adjacent to the ketone), the two different sets of methylene groups in the hydroxyethyl (B10761427) chains (N-CH₂ and O-CH₂), and the hydroxyl (OH) protons. The integration of these signals would correspond to the number of protons in each group (3H, 2H, 4H, 4H, and 2H, respectively).

¹³C NMR: This analysis would reveal the number of unique carbon atoms in the molecule. Signals would be expected for the methyl carbon, the two methylene carbons of the backbone, the carbonyl carbons (one for the ketone and one for the amide), and the two distinct carbons of the N,N-bis(2-hydroxyethyl) groups.

Dynamic studies using variable temperature NMR could also investigate phenomena such as restricted rotation around the amide C-N bond, which would be expected for this type of molecule.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band typically in the region of 3500-3200 cm⁻¹, corresponding to the hydroxyl groups.

C-H stretch: Signals in the 3000-2850 cm⁻¹ range from the methyl and methylene groups.

C=O stretch (ketone): A strong, sharp peak around 1715 cm⁻¹.

C=O stretch (amide): Another strong, sharp peak, typically around 1650 cm⁻¹ (Amide I band).

C-N stretch: Found in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

C-O stretch: A distinct band in the 1260-1050 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, allowing for the confirmation of its elemental composition (C₈H₁₅NO₄). The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, showing characteristic losses of functional groups such as the hydroxyethyl moieties or parts of the oxobutanamide backbone.

X-ray Diffraction (XRD) for Single Crystal Structure Determination of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide Derivatives and Complexes

Should the compound or its derivatives be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure. This technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amide groups. This method is particularly valuable for confirming stereochemistry and understanding the packing of molecules in the solid state. While no crystal structures for the parent compound are currently published, this method would be the gold standard for structural analysis of any crystalline derivatives or metal complexes. For instance, β-ketoamide structures are known to act as ligands in metal complexes, and XRD would be crucial for characterizing such coordination compounds. google.com

Chromatographic Techniques for Purity Assessment and Separation (e.g., High Performance Liquid Chromatography - HPLC)

HPLC is a primary technique for assessing the purity of a compound and for separating it from reaction byproducts or impurities. A reverse-phase HPLC method would likely be developed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, possibly with an acid modifier. The purity of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide would be determined by the relative area of its peak in the chromatogram.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and predicting the reactivity of a molecule. nih.govfrontiersin.org For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, these calculations would elucidate the distribution of electrons, the energies of molecular orbitals, and key reactivity indicators.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. nih.gov In analogous studies of β-keto esters and amides, DFT methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly employed to optimize molecular geometry and calculate these electronic properties. nih.govnih.gov

These calculations would identify the most likely sites for electrophilic and nucleophilic attack. For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the amide, would be expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons would be primary sites for nucleophilic attack.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table presents hypothetical data based on typical results from DFT calculations for similar organic molecules.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is a flexible molecule with several rotatable bonds. Its three-dimensional shape, or conformation, significantly influences its physical properties and biological activity. Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of such flexible molecules over time. youtube.commdpi.com

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. nih.gov By simulating the molecule in different environments, such as in a vacuum or in an aqueous solution, researchers can identify the most stable, low-energy conformations. ed.ac.uk The simulations would reveal how the flexible hydroxyethyl (B10761427) side chains and the oxobutanamide backbone can fold and interact. Intramolecular hydrogen bonding, for instance between the hydroxyl groups and the carbonyl oxygen, could be a key factor in stabilizing certain conformations.

Furthermore, MD simulations provide detailed insights into intermolecular interactions. nih.gov Simulating multiple molecules of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide together, often in the presence of a solvent like water, can predict how they aggregate and interact with each other and their environment. nih.gov This is crucial for understanding properties like solubility and the formation of larger molecular assemblies. The simulations would map out the hydrogen bonding networks and van der Waals forces that govern these interactions.

Computational Mechanistic Elucidation of Reactions Involving the Compound

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. mdpi.com For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, this could involve studying its synthesis, degradation, or participation in further chemical transformations.

DFT calculations can be used to model proposed reaction pathways. frontiersin.org For example, in the synthesis of β-keto amides, computational studies have been used to suggest that reductive elimination is a rate-determining step in certain catalytic cycles. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable reaction pathway can be determined. This provides a detailed, step-by-step understanding of how bonds are broken and formed.

For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, computational studies could investigate mechanisms such as its keto-enol tautomerization, hydrolysis of the amide bond, or reactions involving the hydroxyl groups. The calculated energy barriers for each step would predict the kinetics of the reaction, which can then be compared with experimental data.

Table 2: Hypothetical Energy Profile for a Reaction Step This table illustrates the kind of data generated from mechanistic studies, using a hypothetical hydrolysis step as an example.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Starting materials |

| Transition State | +15.2 | Highest energy point along the reaction coordinate |

| Intermediate | -5.4 | A metastable species formed during the reaction |

Prediction of Ligand-Binding Properties and Coordination Geometries in Metal Complexes

The presence of multiple heteroatoms with lone pairs of electrons (nitrogen and oxygen) makes N,N-Bis(2-hydroxyethyl)-3-oxobutanamide a potential ligand for metal ions. Computational methods are widely used to predict how a ligand will bind to a metal center and the resulting geometry of the metal complex. nih.gov

Beyond geometry, computational methods, including deep learning and molecular docking, can predict the binding affinity between a ligand and a protein or other biological target. nih.govnih.govrsc.org While this application is more common in drug discovery, the principles can be applied to understand the strength of the interaction between N,N-Bis(2-hydroxyethyl)-3-oxobutanamide and various metal ions. The binding energy can be calculated to determine the stability of the formed complexes. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| N,N-Bis(2-hydroxyethyl)-3-oxobutanamide |

| N-(2-hydroxyethyl)-3-oxobutanamide |

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Traditional synthesis of amides often involves harsh conditions and the use of stoichiometric reagents, leading to significant waste. Future research into the synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is expected to focus on greener and more efficient catalytic methods.

One promising area is the development of enzyme-catalyzed synthesis . Lipases and other hydrolases could potentially be employed to catalyze the amidation reaction under mild conditions, offering high selectivity and reducing the environmental impact. Another avenue is the exploration of green catalytic systems , such as those based on boric acid or reusable glucose-based carbonaceous materials, which have shown success in the synthesis of other amides under solvent-free conditions. researchgate.netrsc.org These methods align with the principles of green chemistry by minimizing waste and energy consumption.

Further research could also focus on continuous flow synthesis, which offers advantages in terms of scalability, safety, and process control compared to batch processes. The development of robust and efficient continuous flow methods for the production of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide would be a significant step towards its industrial applicability.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Enzyme-Catalyzed Synthesis | High selectivity, mild reaction conditions, reduced waste. | Identification of suitable enzymes, optimization of reaction parameters. |

| Green Catalysis | Use of non-toxic and reusable catalysts, solvent-free conditions. | Development of novel catalysts, investigation of reaction mechanisms. |

| Continuous Flow Synthesis | Improved scalability, safety, and process control. | Reactor design, optimization of flow parameters. |

Exploration of Novel Applications in Materials Science and Separation Technologies

The bifunctional nature of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide makes it an attractive building block for novel materials with tailored properties. The two hydroxyethyl (B10761427) groups can serve as reactive sites for polymerization, allowing for its incorporation into various polymer backbones.

In materials science , this compound could be utilized as a monomer or crosslinking agent to synthesize biodegradable polymers . The presence of ester and amide linkages would render these polymers susceptible to hydrolysis, making them suitable for applications in biomedical devices and environmentally friendly plastics. nih.govmdpi.com Furthermore, the hydroxyl groups can enhance the hydrophilicity and biocompatibility of the resulting polymers. Its use in coatings and resins could also be explored, where the hydroxyl groups can participate in crosslinking reactions to form durable and functional coatings.

In the field of separation technologies , polymers functionalized with N,N-Bis(2-hydroxyethyl)-3-oxobutanamide pendant groups could be developed for use in separation membranes . The combination of the hydrophilic hydroxyl groups and the chelating ability of the β-keto amide moiety could lead to membranes with high selectivity for specific metal ions or organic molecules. nih.gov The ability of β-keto amides to form complexes with metal ions suggests potential applications in selective metal ion extraction and wastewater treatment. researchgate.net

| Application Area | Potential Role of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide | Research Focus |

| Biodegradable Polymers | Monomer or crosslinking agent. | Synthesis and characterization of polymers, evaluation of biodegradability. |

| Coatings and Resins | Functional monomer for improved adhesion and crosslinking. | Formulation of coatings, testing of mechanical and chemical properties. |

| Separation Membranes | Functional group for enhanced selectivity. | Membrane fabrication, testing of separation performance for metal ions and organic molecules. |

| Selective Metal Ion Extraction | Chelating agent for specific metal ions. | Study of complexation thermodynamics and kinetics, development of extraction processes. |

Advancements in Mechanistic Understanding of its Reactivity

A deeper understanding of the reactivity of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is crucial for its effective utilization in various applications. Future research in this area will likely focus on several key aspects.

A primary area of investigation will be the detailed study of its keto-enol tautomerism . The equilibrium between the keto and enol forms is a critical determinant of the compound's reactivity, influencing its nucleophilic and electrophilic character. researchgate.netncku.edu.tw Spectroscopic and computational studies can provide valuable insights into the factors that govern this equilibrium, such as solvent polarity and temperature.

Furthermore, a thorough investigation of its thermal and photochemical stability is necessary to define the operational limits for its application in materials and industrial processes. Understanding its degradation pathways will be essential for designing stable formulations and predicting the long-term performance of materials derived from it.

Finally, exploring the reactivity of the hydroxyl groups in parallel with the β-keto amide functionality will open up new synthetic possibilities. The selective functionalization of either the hydroxyl groups or the active methylene (B1212753) group of the β-keto amide moiety would allow for the synthesis of a wide range of derivatives with diverse properties and applications.

| Research Area | Key Questions to Address | Experimental and Computational Tools |

| Keto-Enol Tautomerism | What is the equilibrium constant in different environments? How does it affect reactivity? | NMR spectroscopy, UV-Vis spectroscopy, DFT calculations. |

| Thermal and Photochemical Stability | What are the degradation products and mechanisms? What is the long-term stability under various conditions? | Thermogravimetric analysis (TGA), Differential Scanning Calorimetry (DSC), Photolysis studies. |

| Selective Functionalization | Can the hydroxyl and β-keto amide groups be functionalized independently? | Development of selective protection and deprotection strategies, exploration of orthogonal reactions. |

Integration with Interdisciplinary Research Fields (e.g., Supramolecular Chemistry, Green Chemistry)

The unique molecular structure of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide makes it a compelling candidate for integration into interdisciplinary research fields, leading to the development of innovative technologies and a deeper understanding of fundamental chemical principles.

In supramolecular chemistry , the ability of the molecule to participate in hydrogen bonding through its amide and hydroxyl groups, as well as its potential for metal coordination, can be exploited to construct complex, self-assembled structures. nih.gov These supramolecular assemblies could find applications in areas such as drug delivery, sensing, and catalysis. The interplay of hydrogen bonding and metal coordination could lead to the formation of novel metallogels or coordination polymers with interesting properties.

From a green chemistry perspective, N,N-Bis(2-hydroxyethyl)-3-oxobutanamide can be a key player in the development of more sustainable chemical processes and products. Its potential synthesis from renewable resources and its application in the creation of biodegradable materials align well with the goals of green chemistry. researchgate.netrsc.org Future research could focus on quantifying the environmental benefits of using this compound through life cycle assessment and other green metrics.

| Interdisciplinary Field | Potential Contribution of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide | Future Research Directions |

| Supramolecular Chemistry | Building block for self-assembled structures via hydrogen bonding and metal coordination. | Design and synthesis of supramolecular assemblies, investigation of their properties and applications. |

| Green Chemistry | A building block for biodegradable materials and a target for green synthetic methods. | Life cycle assessment, development of synthesis routes from renewable feedstocks. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.